molecular formula C4H7N5O2 B13123552 N,N'-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine)

N,N'-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine)

Cat. No.: B13123552
M. Wt: 157.13 g/mol
InChI Key: PWUQPBCQWBXLCU-UHFFFAOYSA-N
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Description

N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) typically involves the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine groups can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) has a wide range of applications in scientific research, including:

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. The hydroxylamine groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazine ring can also serve as a scaffold for binding to specific enzymes or receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,3,5-triazine-2,4-diamine: A precursor in the synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine).

    2,4-Diamino-6-methyl-1,3,5-triazine: Another triazine derivative with similar structural features.

Uniqueness

N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is unique due to the presence of hydroxylamine groups, which impart distinct chemical reactivity and potential applications. The combination of the triazine ring and hydroxylamine groups makes this compound versatile for various scientific and industrial applications.

Properties

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

N-[4-(hydroxyamino)-6-methyl-1,3,5-triazin-2-yl]hydroxylamine

InChI

InChI=1S/C4H7N5O2/c1-2-5-3(8-10)7-4(6-2)9-11/h10-11H,1H3,(H2,5,6,7,8,9)

InChI Key

PWUQPBCQWBXLCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)NO)NO

Origin of Product

United States

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